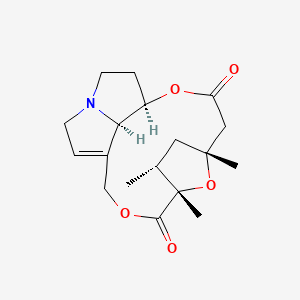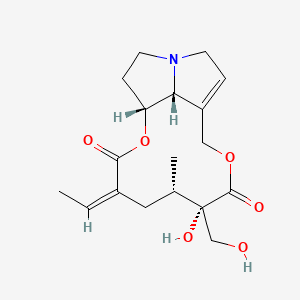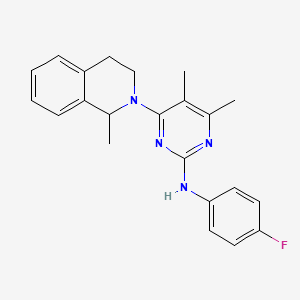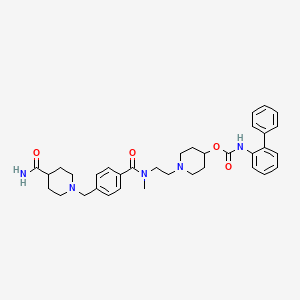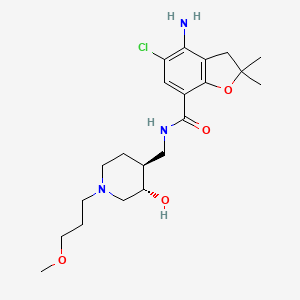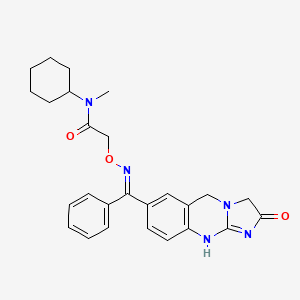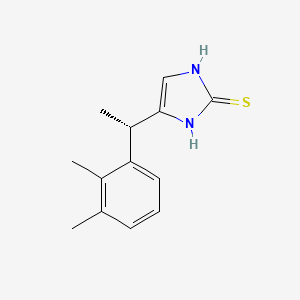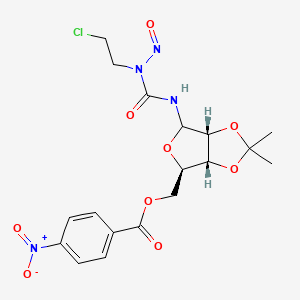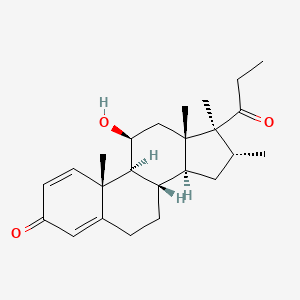
Rimexolone
Vue d'ensemble
Description
La rimexolone est un stéroïde glucocorticoïde principalement utilisé pour traiter l'inflammation de l'œil. Elle est commercialisée sous forme de suspension oculaire à 1% sous le nom de marque Vexol . La this compound est connue pour ses propriétés anti-inflammatoires et est utilisée dans le traitement de l'inflammation postopératoire après une chirurgie oculaire, de l'uvéite antérieure, de la conjonctivite et de la kératite .
Applications De Recherche Scientifique
Rimexolone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of glucocorticoid steroids under various conditions . In biology and medicine, this compound is extensively studied for its anti-inflammatory properties and its potential use in treating various inflammatory conditions . It is also used in the development of new ophthalmic formulations and drug delivery systems . Additionally, this compound is used in the pharmaceutical industry for the production of anti-inflammatory medications .
Mécanisme D'action
Target of Action
Rimexolone primarily targets the Glucocorticoid Receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones. This receptor plays a crucial role in regulating processes such as inflammation and immune response .
Mode of Action
This compound acts as an agonist of the glucocorticoid receptor . Upon binding to the glucocorticoid receptor, this compound triggers changes in genetic transcription. These changes involve lipocortins and prostaglandins, which are key players in the inflammatory response . Lipocortins are phospholipase A2 inhibitory proteins that control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This interaction results in the suppression of the inflammatory response .
Biochemical Pathways
The anti-inflammatory actions of this compound are thought to involve the arachidonic acid pathway . By inhibiting phospholipase A2, this compound controls the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation . This ultimately leads to the suppression of inflammation and the associated symptoms .
Pharmacokinetics
This compound is systemically absorbed . It undergoes extensive metabolism, and following intravenous administration in rats, more than 80% of the dose was excreted in the feces as this compound and its metabolites . The elimination half-life of this compound is approximately 1 to 2 hours . These pharmacokinetic properties impact the bioavailability of this compound, influencing its therapeutic efficacy .
Result of Action
The primary result of this compound’s action is the suppression of inflammation . This is achieved through the inhibition of edema, cellular infiltration, capillary dilation, fibroblastic proliferation, deposition of collagen, and scar formation associated with inflammation . This makes this compound effective in treating conditions such as postoperative inflammation following ocular surgery and anterior uveitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound can be affected by the pH and temperature of the environment . Furthermore, the presence of other medications can also influence the action of this compound through drug-drug interactions . Therefore, the patient’s environment and medical history should be considered when prescribing this compound to ensure its optimal efficacy and stability .
Analyse Biochimique
Biochemical Properties
Rimexolone is a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids like this compound are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .
Cellular Effects
This compound, as a glucocorticoid corticosteroid, suppresses the inflammatory response to a variety of inciting agents of a mechanical, chemical, or immunological nature . It inhibits edema, cellular infiltration, capillary dilatation, fibroblastic proliferation, deposition of collagen, and scar formation associated with inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the glucocorticoid receptor . This binding ultimately leads to changes in genetic transcription involving the lipocortins and prostaglandins .
Temporal Effects in Laboratory Settings
This compound remains localized at the injection site for a prolonged period after intra-articular injection . Following intravenous administration of radiolabeled this compound in rats, more than 80% of the dose was excreted in the feces as this compound and metabolites .
Dosage Effects in Animal Models
In a rabbit model of dry eye, this compound was found to be prophylactically and therapeutically effective . This compound was optimally effective at 0.1%, w/v and, at this concentration, was superior in efficacy to 0.2% loteprednol etabonate .
Metabolic Pathways
This compound undergoes extensive metabolism . Following intravenous administration of radiolabeled this compound in rats, more than 80% of the dose was excreted in the feces as this compound and metabolites .
Transport and Distribution
This compound is systemically absorbed . It has high corticosteroid receptor affinity and remains localized at the injection site for a prolonged period after intra-articular injection .
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the available literature. As a glucocorticoid, it is known to bind to the glucocorticoid receptor, which is primarily located in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can exert its effects on gene transcription .
Méthodes De Préparation
La rimexolone est synthétisée par un processus en plusieurs étapes à partir de la prednisolone. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de réactifs tels que le chloroforme et le méthanol . Les méthodes de production industrielle suivent des voies de synthèse similaires mais sont optimisées pour une production à grande échelle afin d'assurer un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
La rimexolone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut entraîner la formation de produits désoxygénés .
Applications de la recherche scientifique
La this compound a un large éventail d'applications en recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier le comportement des stéroïdes glucocorticoïdes dans diverses conditions . En biologie et en médecine, la this compound est largement étudiée pour ses propriétés anti-inflammatoires et son utilisation potentielle dans le traitement de diverses affections inflammatoires . Elle est également utilisée dans le développement de nouvelles formulations ophtalmiques et de systèmes d'administration de médicaments . De plus, la this compound est utilisée dans l'industrie pharmaceutique pour la production de médicaments anti-inflammatoires .
Mécanisme d'action
La this compound exerce ses effets en agissant comme un agoniste du récepteur des glucocorticoïdes . Les actions anti-inflammatoires de la this compound impliquent l'inhibition de la phospholipase A2 et la réduction subséquente de la biosynthèse des prostaglandines et des leucotriènes . En se liant au récepteur des glucocorticoïdes, la this compound entraîne des modifications de la transcription génétique impliquant la production de protéines anti-inflammatoires et la suppression des cytokines pro-inflammatoires .
Comparaison Avec Des Composés Similaires
La rimexolone est similaire à d'autres stéroïdes glucocorticoïdes tels que la prednisolone et la dexaméthasone . La this compound présente des caractéristiques structurelles uniques, notamment la présence de groupes méthyles à des positions spécifiques et un groupe propionyle, qui contribuent à son profil pharmacologique distinct . Comparée à la prednisolone, la this compound a une puissance plus élevée et un profil de sécurité plus favorable, ce qui en fait un choix privilégié pour certaines applications ophtalmiques . D'autres composés similaires comprennent la fluorométholone et la triamcinolone, qui sont également utilisés pour leurs propriétés anti-inflammatoires .
Propriétés
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14-,17+,18+,19+,21-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRZHGPGKRAFB-OOKHYKNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Rimexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rimexolone is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. By binding to the glucocorticoid receptor, this drug ultimately leads to changes in genetic transcription involving the lipocortins and prostaglandins. | |
| Record name | Rimexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
49697-38-3 | |
| Record name | Rimexolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49697-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimexolone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049697383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMEXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7M2E4264D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


